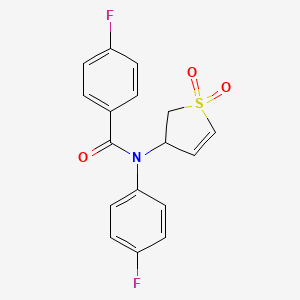

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and dual fluorophenyl substituents. The sulfone group in the dihydrothiophen ring enhances polarity, while the fluorine atoms on the benzamide and phenyl rings influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLITBVHNRDPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing precursors.

Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using suitable oxidizing agents.

Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of aniline derivatives with acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the dioxido group or to modify the benzamide moiety.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

Oxidation Products: Further oxidized thiophene derivatives.

Reduction Products: Reduced benzamide derivatives.

Substitution Products: Compounds with modified functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with analogs:

Key Observations:

- Fluorine vs.

- Sulfone vs. Thienylidene: The sulfone group in the target compound enhances polarity and stability compared to non-oxidized thienylidene analogs .

- Electron-Withdrawing Groups : Compounds with nitro or chloro substituents (e.g., ) exhibit higher reactivity but may face metabolic instability.

Physicochemical Properties

- Solubility : The sulfone group and fluorine atoms in the target compound likely improve aqueous solubility compared to methyl- or chloro-substituted analogs (e.g., ).

- Thermal Stability : Sulfone-containing derivatives generally exhibit higher melting points due to strong dipole-dipole interactions, as seen in related crystal structures .

Intermolecular Interactions

- C–H⋯F and F⋯O Contacts : Fluorine atoms in the target compound may participate in short H-bonds (2.9–3.0 Å), similar to interactions observed in N-(3-Bromo-1,4-dioxo-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide . These interactions stabilize crystal packing and influence bioavailability.

- Sulfone Role: The sulfone group can engage in S=O⋯H–C interactions, a feature absent in non-sulfonated analogs like thienylidene derivatives .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a dioxido-dihydrothiophene moiety, a fluorophenyl group, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 331.4 g/mol . The presence of fluorine atoms is significant as they often enhance the biological activity of organic compounds by improving their pharmacokinetic properties.

Molecular Structure

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.4 g/mol |

| Structural Components | Dioxido-dihydrothiophene, Fluorophenyl, Benzamide |

Antitumor Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their efficacy in inhibiting the proliferation of cancer cells in vitro.

Case Study: Antitumor Activity Evaluation

A study evaluated various derivatives for their antitumor properties against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that certain derivatives exhibited IC50 values ranging from 6.26 μM to 20.46 μM , indicating potent activity against tumor cells .

The proposed mechanism of action for this compound involves:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, particularly within the minor groove, which can disrupt cellular processes and lead to apoptosis in cancer cells.

- Autophagic Cell Death : Some studies suggest that related compounds induce autophagic cell death independent of apoptosis, which may be beneficial in targeting resistant cancer phenotypes .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound may possess unique biological properties due to its specific combination of functional groups.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | Similar thiophene and acetamide structure | Potential antitumor properties |

| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Indole-based structure with acetamide | Antitumor activity against solid tumors |

| N-(1,1-Dioxido-thienyl)-N-(trifluoromethylphenyl)amine | Contains dioxido-thiophene | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.